molecular formula C9H9BrClNO2 B3138440 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide CAS No. 455957-87-6

2-Bromo-5-chloro-N-methoxy-N-methylbenzamide

Cat. No. B3138440
CAS RN: 455957-87-6
M. Wt: 278.53 g/mol
InChI Key: OUUUXDFXSPHMAH-UHFFFAOYSA-N
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Description

“2-Bromo-5-chloro-N-methoxy-N-methylbenzamide” is a chemical compound with the CAS Number: 455957-87-6. It has a molecular weight of 278.53 .


Molecular Structure Analysis

The molecular formula of “2-Bromo-5-chloro-N-methoxy-N-methylbenzamide” is C9H9BrClNO2 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-5-chloro-N-methoxy-N-methylbenzamide” is 278.53 .

Scientific Research Applications

Synthesis Pathways

One application of compounds related to 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide involves the synthesis of heterocyclic compounds, such as in the modified total synthesis of (±)-galanthamine, a compound with significant pharmacological interest. The process utilizes phenol oxidation techniques to achieve the desired compound outcomes, demonstrating the versatility of bromo-chloro methoxybenzamides in synthetic organic chemistry (Kametani et al., 1969).

Antiviral Activity

Another research direction explores the antiviral properties of related compounds. For instance, 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with bromo and chloro substitutions have been studied for their antiviral activities. These compounds exhibit significant inhibitory effects on retrovirus replication in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).

Antidopaminergic Properties

Research into substituted 6-methoxysalicylamides, derived from similar benzamide structures, demonstrates significant antidopaminergic properties. These compounds, particularly those with lipophilic aromatic substituents, have shown potential as blockers of dopamine receptors, indicating their utility in developing treatments for conditions such as schizophrenia and bipolar disorder (de Paulis et al., 1985).

Synthetic Methodologies

In synthetic chemistry, compounds like 2-Bromo-5-chloro-N-methoxy-N-methylbenzamide serve as key intermediates or reactants. For example, efficient synthesis methods for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, have been developed, showcasing the role of bromo-chloro methoxybenzamides in the creation of complex molecules with potential therapeutic applications (Hirokawa et al., 2000).

properties

IUPAC Name

2-bromo-5-chloro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUUXDFXSPHMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-N-methoxy-N-methylbenzamide

Synthesis routes and methods

Procedure details

N,N-diisopropylethylamine (1.10 mL, 6.36 mmol) was added to a stirred solution of 2-bromo-5-chlorobenzoic acid (0.500 g, 2.12 mmol), N,O-dimethylhydroxyl-amine.HCl (0.310 g, 3.18 mmol), and O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluoro-phosphate (1.21 g, 3.18 mmol) in N,N-dimethylformamide (8.5 mL) at ambient temperature. After 3 h, the reaction mixture was poured into water and extracted three times with ethyl acetate. The combined organic extracts were washed with saturated aqueous sodium bicarbonate, brine, dried (MgSO4) and concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 0-25% ethyl acetate/hexanes as eluent) gave the title compound as a colorless solid.
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1.1 mL
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0.5 g
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0.31 g
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1.21 g
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8.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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